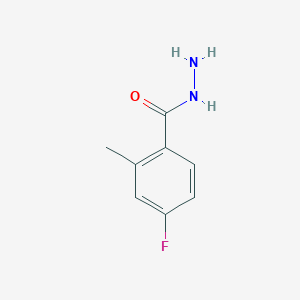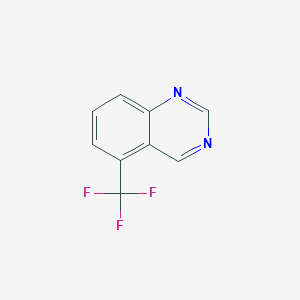
Quinazoline, 5-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields.
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)quinazoline often employs metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are scalable and provide high yields, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
科学研究应用
5-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(Trifluoromethyl)quinazoline involves its interaction with molecular targets such as tyrosine kinases. The compound inhibits the activity of these enzymes, leading to the suppression of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .
相似化合物的比较
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with significant antimicrobial and anticancer properties.
2-(Trifluoromethyl)quinazoline: Another trifluoromethylated quinazoline with similar biological activities.
Uniqueness: 5-(Trifluoromethyl)quinazoline is unique due to the specific positioning of the trifluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives .
属性
分子式 |
C9H5F3N2 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H |
InChI 键 |
UPMNCOJZRKZRTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=NC=NC2=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

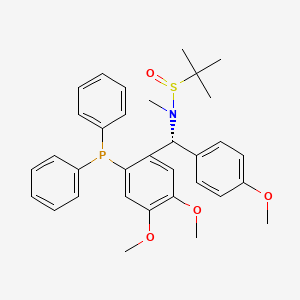
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


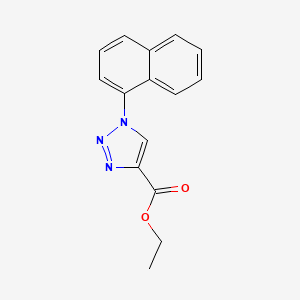
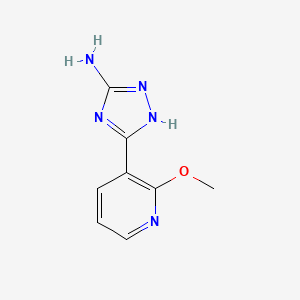


![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
